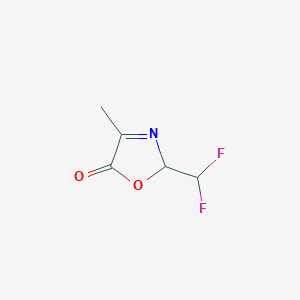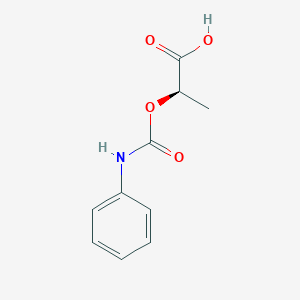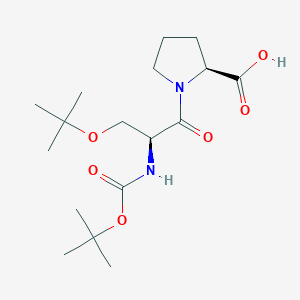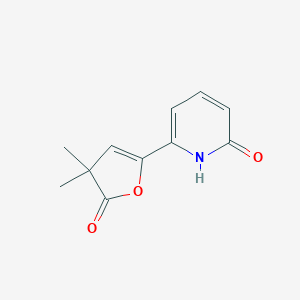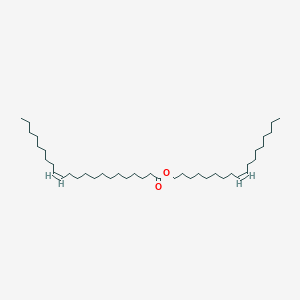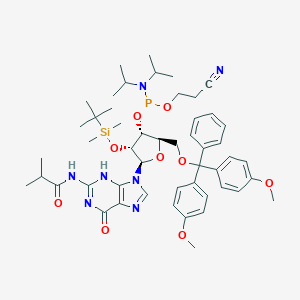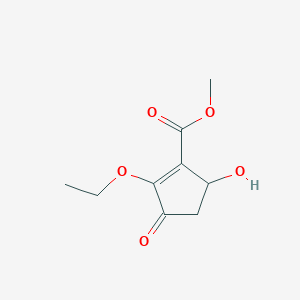
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate, also known as MHEOC, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In Additionally, we will list future directions for research on this compound.
Aplicaciones Científicas De Investigación
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential use in the development of new drugs for the treatment of various diseases. Studies have shown that Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as rheumatoid arthritis and cancer.
Mecanismo De Acción
The mechanism of action of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has been shown to scavenge free radicals, which may contribute to its antioxidant properties.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. Additionally, Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has been shown to have low toxicity in vitro, which makes it a safe compound to work with. However, one limitation of using Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate. One area of interest is the potential use of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate in the development of new drugs for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate and its potential applications in other areas of research, such as neurodegenerative diseases. Finally, studies are needed to optimize the synthesis method of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate to improve its efficiency and yield.
Conclusion
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate in the development of new drugs and to optimize its synthesis method.
Métodos De Síntesis
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate is synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of ethyl 2-oxocyclopentanecarboxylate with ethyl orthoformate in the presence of a catalyst. This reaction results in the formation of ethyl 2-ethoxy-5-oxocyclopent-1-enecarboxylate. The second step involves the reaction of the intermediate product with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate. The final step involves the esterification of the intermediate product with methanol in the presence of a catalyst to yield the final product.
Propiedades
Número CAS |
132561-28-5 |
|---|---|
Nombre del producto |
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate |
Fórmula molecular |
C9H12O5 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H12O5/c1-3-14-8-6(11)4-5(10)7(8)9(12)13-2/h5,10H,3-4H2,1-2H3 |
Clave InChI |
SQEVQKUZJPWDNR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(CC1=O)O)C(=O)OC |
SMILES canónico |
CCOC1=C(C(CC1=O)O)C(=O)OC |
Sinónimos |
1-Cyclopentene-1-carboxylicacid,2-ethoxy-5-hydroxy-3-oxo-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



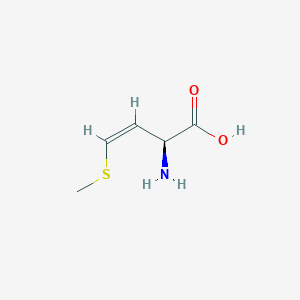
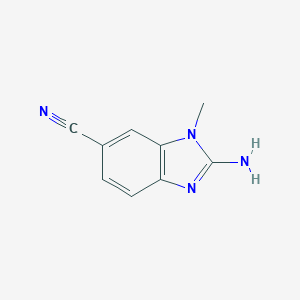
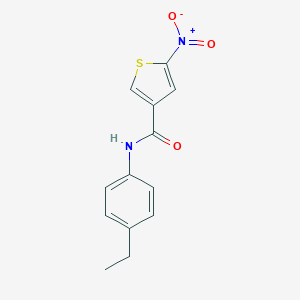
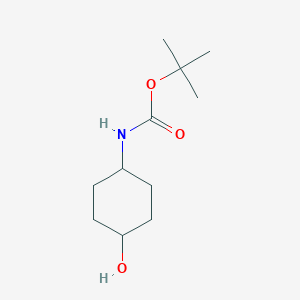
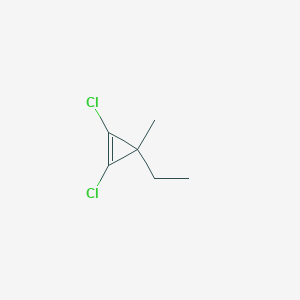
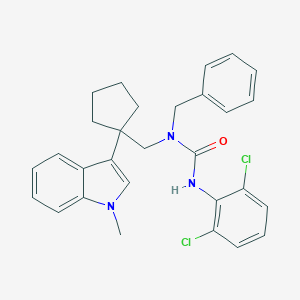
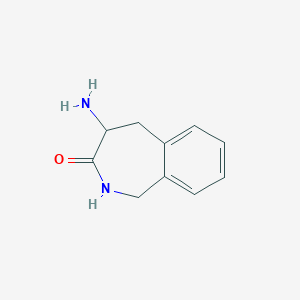
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)
